tert-Butyl ((4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate is a chemical compound with the molecular formula C16H25N3O2 It is a derivative of piperidine and pyridine, featuring a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate typically involves the reaction of 4-(pyridin-4-yl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine or piperidine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce partially or fully reduced analogs.
Scientific Research Applications
tert-Butyl ((4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl piperidin-4-ylcarbamate
- tert-Butyl methyl(piperidin-4-yl)carbamate
- tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl ((4-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate is unique due to the presence of both pyridine and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions and applications compared to similar compounds that may only contain one of these rings.
Properties
Molecular Formula |
C16H25N3O2 |
---|---|
Molecular Weight |
291.39 g/mol |
IUPAC Name |
tert-butyl N-[(4-pyridin-4-ylpiperidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C16H25N3O2/c1-15(2,3)21-14(20)19-12-16(6-10-18-11-7-16)13-4-8-17-9-5-13/h4-5,8-9,18H,6-7,10-12H2,1-3H3,(H,19,20) |
InChI Key |
JNSKQRNGMRTRSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC=NC=C2 |
Origin of Product |
United States |
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